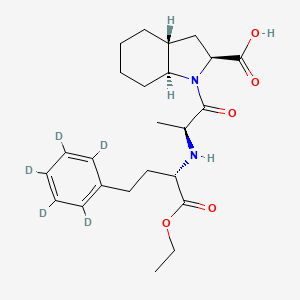
4-Fluorobenzaldehyde-2,3,5,6-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobenzaldehyde-2,3,5,6-D4 is the deuterium labeled 4-Fluorobenzaldehyde . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of 4-Fluorobenzaldehyde-2,3,5,6-D4 is C7HD4FO . Its molecular weight is 128.14 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluorobenzaldehyde-2,3,5,6-D4 are not fully detailed in the search results. It is known to be a liquid that is colorless to light yellow . The compound is stable if stored under recommended conditions .科学的研究の応用
Fluorescent Chemosensors Development
4-Fluorobenzaldehyde-2,3,5,6-D4 is a significant compound in the development of fluorescent chemosensors. Fluorescent chemosensors based on derivatives of this compound have shown high selectivity and sensitivity for detecting various analytes, including metal ions (e.g., Zn2+, Cu2+, Al3+), anions (e.g., N3−, H2PO4−), and neutral molecules like mandelic acid and cysteine. The presence of formyl groups in these derivatives offers ample opportunities to modulate their sensing selectivity and sensitivity, paving the way for the creation of innovative chemosensors (P. Roy, 2021).
Synthesis of Vanillin
Although not directly related to 4-Fluorobenzaldehyde-2,3,5,6-D4, the synthesis of vanillin, a compound widely used in pharmaceutical, perfumery, and food flavoring industries, demonstrates the broader category of aldehyde modifications and their applications. This review details the synthesis methods of vanillin, proposing more practical and promising methods that might inspire the development of novel synthesis pathways for related fluorinated aldehydes (Tan Ju & Liao Xin, 2003).
Antioxidant Evaluation
The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones from aromatic aldehydes, including fluorinated ones, showcases the biological and medicinal significance of these compounds. Their evaluation for antioxidant properties underlines the potential health benefits and therapeutic applications of derivatives from 4-Fluorobenzaldehyde-2,3,5,6-D4 (Rima Laroum et al., 2019).
Catalytic Oxidation of Lignins
In the field of green chemistry, the catalytic oxidation of lignins into aromatic aldehydes, including those similar to 4-Fluorobenzaldehyde-2,3,5,6-D4, is a vital area of research. This process highlights the environmental and industrial applications of fluorinated aldehydes in creating valuable chemicals from renewable resources (V. Tarabanko & N. Tarabanko, 2017).
Nanostructured Luminescent Micelles
The integration of fluorinated compounds into nanostructured luminescent micelles for sensing applications demonstrates the intersection of materials science and chemistry. These micelles, potentially incorporating 4-Fluorobenzaldehyde-2,3,5,6-D4 derivatives, serve as efficient probes for detecting hazardous materials, showcasing the compound's utility in developing advanced materials for safety and environmental monitoring (Shashikana Paria et al., 2022).
Safety and Hazards
作用機序
Target of Action
4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterium-labeled compound It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction , which have various biological targets depending on their structure.
Mode of Action
It’s known that the fluorine in fluorobenzaldehydes can be replaced via oxidation reaction . This property allows the compound to interact with its targets and induce changes.
Biochemical Pathways
It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds , which can affect various biochemical pathways depending on their structure.
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds , which can have various molecular and cellular effects depending on their structure.
Action Environment
It’s known that the properties of fluorobenzaldehydes can be influenced by various factors, such as temperature and solvent .
特性
IUPAC Name |
2,3,5,6-tetradeuterio-4-fluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXIWFBQSVDPP-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

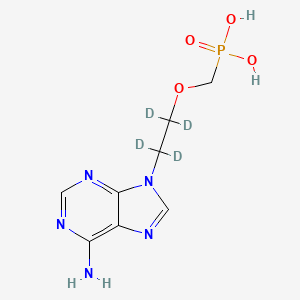

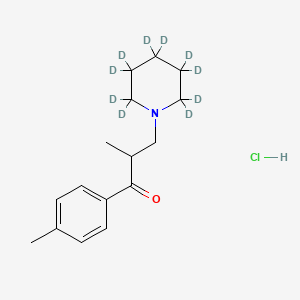
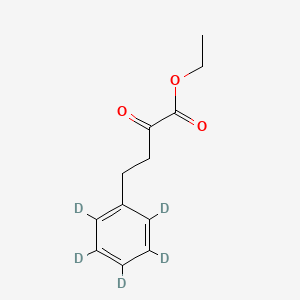



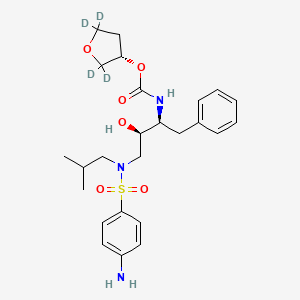

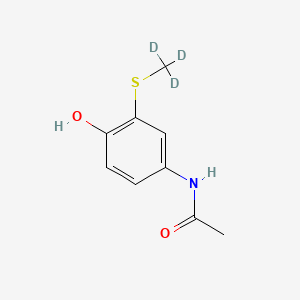
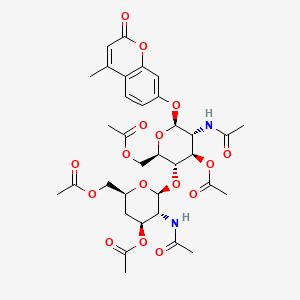
![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)
